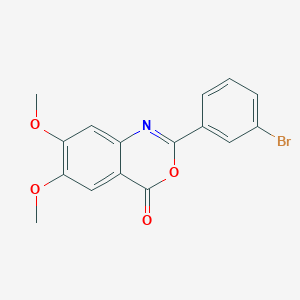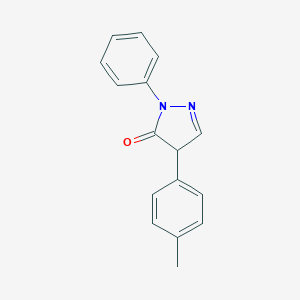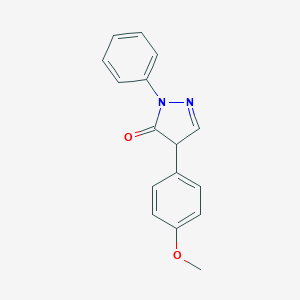
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid, commonly known as AETC, is a chemical compound that belongs to the thiophene family. It is a heterocyclic organic compound that has been widely studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. AETC has a unique molecular structure that makes it an interesting subject of research.
Mecanismo De Acción
The mechanism of action of AETC is not well understood. However, it is believed that AETC exerts its biological effects by inhibiting the activity of key enzymes and proteins in the target organism. For example, AETC has been found to inhibit the growth of certain bacteria by inhibiting the activity of the enzyme DNA gyrase.
Biochemical and Physiological Effects
AETC has been found to have several biochemical and physiological effects. In vitro studies have shown that AETC has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. AETC has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AETC in lab experiments is its availability. AETC can be synthesized in large quantities using the synthesis method described above. Another advantage of using AETC is its unique molecular structure, which makes it an interesting subject of research. However, there are also some limitations to using AETC in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the potential toxicity of AETC, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on AETC. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of AETC will provide insights into its biological effects and potential applications. Another direction is to explore the potential use of AETC in the development of new drugs. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious and inflammatory diseases. Finally, further research is needed to investigate the potential use of AETC in the agrochemical and materials science industries. AETC has unique properties that make it a potential candidate for the development of new herbicides and materials with unique properties.
Conclusion
In conclusion, AETC is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry and as a precursor for the synthesis of novel materials in the materials science field. Further research is needed to investigate the potential applications of AETC and its mechanism of action.
Métodos De Síntesis
The synthesis of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. The resulting product is then hydrolyzed to obtain AETC. This synthesis method has been widely used in the laboratory to produce AETC in large quantities for research purposes.
Aplicaciones Científicas De Investigación
AETC has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry. In the materials science field, AETC has been used as a precursor for the synthesis of novel materials with unique properties.
Propiedades
Nombre del producto |
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid |
|---|---|
Fórmula molecular |
C9H11NO3S2 |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
2-acetamido-5-ethylsulfanylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S2/c1-3-14-7-4-6(9(12)13)8(15-7)10-5(2)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
PUBYOQUCKIICNE-UHFFFAOYSA-N |
SMILES |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
SMILES canónico |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)
![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)


